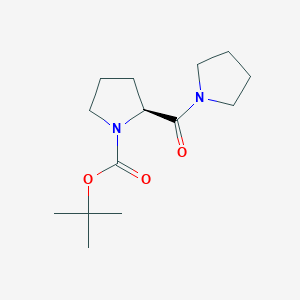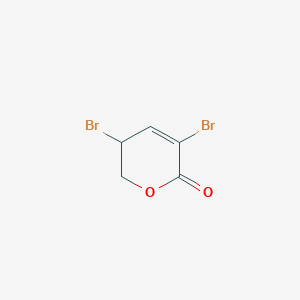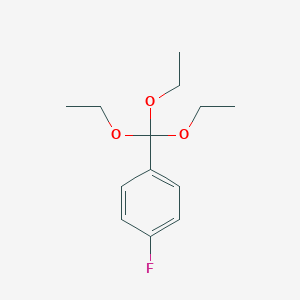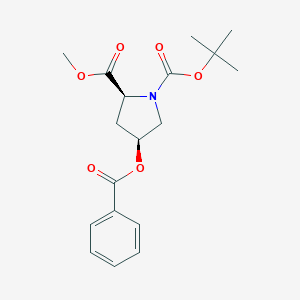
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is a chiral compound that has been widely used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is not fully understood. However, it is known to act as a chiral auxiliary in asymmetric catalysis. The compound has been shown to increase the enantioselectivity of reactions when used as a chiral ligand. It has also been shown to increase the yield of reactions.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. However, it has been shown to be non-toxic and non-mutagenic. The compound has been used in various biological assays, such as enzyme inhibition assays and cell proliferation assays.
Advantages And Limitations For Lab Experiments
The advantages of using (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate in lab experiments include its high yield and purity, its chiral properties, and its versatility in various scientific research applications. However, the limitations of using the compound include its high cost and limited availability.
Future Directions
There are several future directions for the use of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate in scientific research. One direction is the development of new synthetic methods for the compound. Another direction is the exploration of its potential as a drug candidate. The compound has been shown to have potential in the treatment of various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate.
In conclusion, (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a chiral compound that has been widely used in scientific research. Its unique properties make it a versatile compound that has been used in various scientific research applications. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of the compound.
Synthesis Methods
The synthesis of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate involves the reaction of (S)-tert-butyl pyrrolidine-2-carboxylate with ethyl chloroformate in the presence of triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield and purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research.
Scientific Research Applications
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate has been used in various scientific research applications. It has been used as a chiral building block for the synthesis of other compounds. It has also been used as a ligand in asymmetric catalysis. The compound has been used in the synthesis of natural products, such as alkaloids and amino acids. It has also been used in the development of new drugs.
properties
CAS RN |
155251-70-0 |
|---|---|
Product Name |
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Molecular Formula |
C14H24N2O3 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-10-6-7-11(16)12(17)15-8-4-5-9-15/h11H,4-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
LAWPGSGXPGSRTD-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCCC2 |
SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2 |
synonyms |
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)










